molecular formula C7H10N2O3 B1524483 Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate CAS No. 5011-96-1

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

Cat. No.: B1524483
CAS No.: 5011-96-1
M. Wt: 170.17 g/mol
InChI Key: KKFUCWBAGCQOEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is a heterocyclic compound containing an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate typically involves the cyclization of hydrazide derivatives with carbon disulfide under basic conditions. For instance, hydrazide analogs can be refluxed with carbon disulfide in ethanol in the presence of potassium hydroxide to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different functionalized derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized oxadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is unique due to its specific substitution pattern on the oxadiazole ring, which can lead to distinct biological activities and chemical reactivity compared to other oxadiazole isomers.

Properties

IUPAC Name

ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFUCWBAGCQOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5011-96-1
Record name ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
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Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate
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